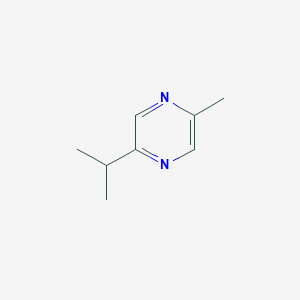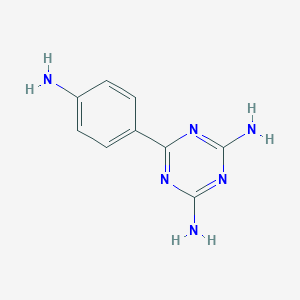
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine, also known as ADP or 4-amino-6-phenyl-2,4-dihydro-3H-1,3,5-triazine, is a small molecule inhibitor that has been widely used in scientific research. ADP is a potent inhibitor of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying the mechanisms of DNA damage response and cancer therapy.
作用机制
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of PARP, DNA-PK, and ATR by binding to their active sites and preventing the enzymes from functioning properly. PARP is involved in the repair of single-strand breaks (SSBs) in DNA, while DNA-PK and ATR are involved in the repair of double-strand breaks (DSBs) and replication stress, respectively. Inhibition of these enzymes leads to the accumulation of DNA damage, which can trigger cell death or senescence.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. However, it can also induce DNA damage in normal cells, leading to potential side effects. Additionally, this compound has been shown to inhibit the growth of bacteria and viruses, making it a potential antimicrobial agent.
实验室实验的优点和局限性
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several advantages as a research tool, including its potency, selectivity, and availability. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, this compound has several limitations, including its potential toxicity, lack of specificity for certain enzymes, and potential off-target effects.
未来方向
There are several future directions for research involving 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine. One potential area of study is the development of more potent and selective inhibitors of PARP, DNA-PK, and ATR. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound and other DNA-damaging agents. Additionally, this compound and other DNA-damaging agents may be used in combination with other therapies to enhance their efficacy and reduce side effects.
合成方法
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine can be synthesized through several methods, including the reaction of 4-aminobenzonitrile with cyanogen chloride, followed by reduction with sodium borohydride, or the reaction of 4-aminobenzonitrile with hydrazine hydrate and triethylorthoformate. However, the most commonly used method involves the reaction of 4-aminobenzonitrile with cyanogen bromide, followed by reduction with sodium borohydride.
科学研究应用
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research as an inhibitor of several enzymes involved in DNA synthesis and repair, including poly(this compound-ribose) polymerase (PARP), DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia and Rad3-related protein (ATR). These enzymes play crucial roles in maintaining genomic stability and repairing DNA damage, making them attractive targets for cancer therapy.
属性
CAS 编号 |
15074-26-7 |
|---|---|
分子式 |
C9H10N6 |
分子量 |
202.22 g/mol |
IUPAC 名称 |
6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H10N6/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,10H2,(H4,11,12,13,14,15) |
InChI 键 |
RNHRKMKJMHJDDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
其他 CAS 编号 |
15074-26-7 |
同义词 |
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





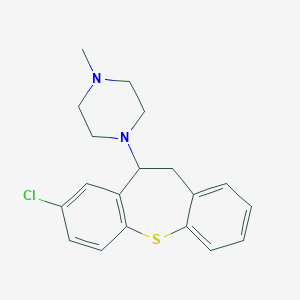



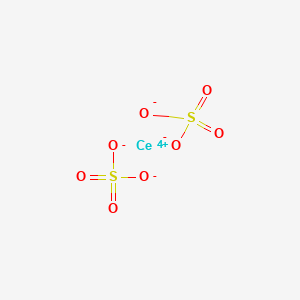
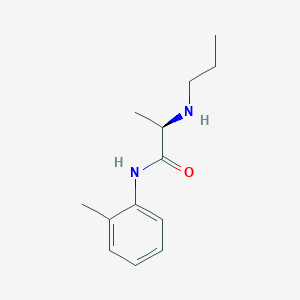
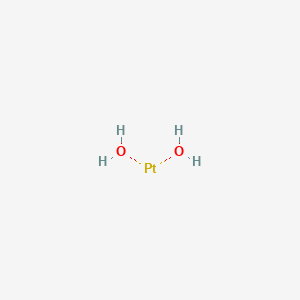

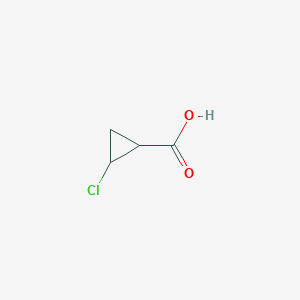
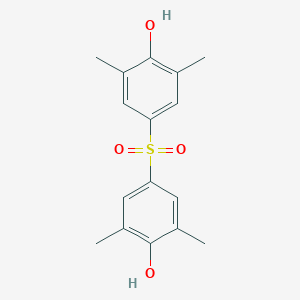
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
